Octyl Gallate

Description

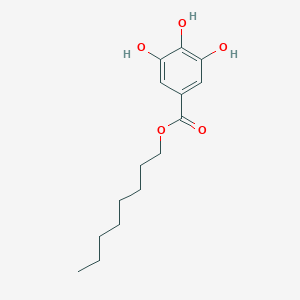

Structure

3D Structure

Properties

IUPAC Name |

octyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPKURNSADTHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Record name | OCTYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040713 | |

| Record name | Octyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to creamy-white odourless solid, Solid | |

| Record name | OCTYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Octyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol, 0.036 mg/mL at 20 °C | |

| Record name | OCTYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Octyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1034-01-1 | |

| Record name | Octyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl gallate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079IIA2811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Between 99 °C and 102 °C after drying at 90 °C for six hours, 94 - 95 °C | |

| Record name | OCTYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Octyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant Mechanism of Action of Octyl Gallate

Introduction

Octyl gallate (OG), the octyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of fats and oils.[1][2][3][4] Its chemical structure, featuring a polar tri-hydroxyphenolic head (galloyl group) and a nonpolar eight-carbon alkyl tail, confers amphipathic properties that dictate its efficacy and mechanism of action at lipid-water interfaces.[5] This guide provides a detailed examination of the multifaceted antioxidant mechanisms of octyl gallate, encompassing direct chemical reactivity, enzymatic inhibition, and complex cellular responses. It is intended for professionals engaged in research and development who require a deep, technical understanding of this compound's mode of action.

Core Antioxidant Mechanisms

The antioxidant capacity of octyl gallate stems from several complementary mechanisms, ranging from direct chemical interactions with reactive species to the modulation of biological pathways.

Direct Free Radical Scavenging

The primary antioxidant mechanism of octyl gallate is its ability to act as a potent free radical scavenger. The three hydroxyl (-OH) groups on the galloyl moiety are crucial for this activity.[5] They function as hydrogen donors, neutralizing highly reactive free radicals (R•) by transferring a hydrogen atom, which terminates the radical chain reaction. Upon donation, the octyl gallate molecule is converted into a more stable phenoxyl radical, which is delocalized across the aromatic ring, preventing it from initiating further oxidation.

Studies have demonstrated this high reactivity; for instance, one molecule of octyl gallate has been shown to scavenge six molecules of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[6][7] This high stoichiometric efficiency underscores its potency as a chain-breaking antioxidant.

Caption: Free radical scavenging by hydrogen atom donation from octyl gallate.

Inhibition of Pro-Oxidant Enzymes

Octyl gallate can prevent the enzymatic generation of reactive oxygen species (ROS) and lipid hydroperoxides. A key target is lipoxygenase (LOX), a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, initiating lipid peroxidation.[6] Octyl gallate is a competitive inhibitor of soybean lipoxygenase-1, with a half-maximal inhibitory concentration (IC50) of 1.3 µM and an inhibition constant (KI) of 0.54 µM.[6][7] By blocking the active site of LOX, octyl gallate prevents the formation of lipid hydroperoxides, a critical step in the oxidative degradation of lipids in foods and biological membranes. Additionally, octyl gallate has been reported to downregulate xanthine oxidase, another enzyme linked to ROS generation.[8]

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. The galloyl moiety of gallates is known to chelate these metal ions, rendering them inactive and unable to participate in free radical-generating reactions.[6] This mechanism provides an additional layer of antioxidant protection. However, it is noteworthy that one study reported that long-chain alkyl gallates, including octyl gallate, did not exhibit significant ferrous ion-chelating activity, suggesting this mechanism may be less prominent compared to its direct radical scavenging and enzyme-inhibiting properties.[9]

Cellular Mechanisms of Action

Within biological systems, the effects of octyl gallate are more complex, involving interactions with cellular structures and signaling pathways, and can even include pro-oxidant activities depending on the context.

Interaction with Cell Membranes

The amphipathic nature of octyl gallate facilitates its interaction with and partitioning into cellular membranes.[10][11] The hydrophobic octyl chain anchors the molecule within the lipid bilayer, while the hydrophilic galloyl head resides near the membrane surface. This localization is critical for protecting membrane lipids from peroxidation. However, this interaction can also lead to physical disruption of the membrane, acting as a nonionic surfactant.[8] At higher concentrations, this can increase membrane permeability, cause a loss of membrane potential, and lead to cell leakage, contributing to its antimicrobial and cytotoxic effects.[12][13]

Modulation of Cellular Signaling Pathways

Octyl gallate can influence intracellular signaling pathways related to oxidative stress. In a study on pancreatic ductal adenocarcinoma cells, octyl gallate was shown to increase the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its upstream regulator p62.[14] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, upregulating the expression of numerous antioxidant and detoxification enzymes. The induction of this pathway suggests that while octyl gallate can act as a direct antioxidant, it can also trigger the cell's endogenous antioxidant response system, potentially in response to a mild pro-oxidant stimulus generated by the compound itself.

Caption: Simplified Nrf2 antioxidant response pathway induction by octyl gallate.

The Duality of Action: Pro-oxidant Effects

Paradoxically, like many phenolic antioxidants, octyl gallate can exhibit pro-oxidant activity under certain conditions, particularly in cellular systems. Studies on melanoma cells have shown that octyl gallate can promote cellular oxidative stress, leading to mitochondrial depolarization, an increase in caspase-3 activity, and ultimately, apoptosis (programmed cell death).[15][16] This pro-oxidant effect appears to be a key mechanism behind its anticancer and antifungal activities.[17][18] This dual role is concentration-dependent and highlights the difference between its function as a chemical preservative and its complex interactions with living biological systems.

Quantitative Activity Data

The antioxidant and biological activities of octyl gallate have been quantified in various assays. The following tables summarize key data points from the literature.

Table 1: Quantitative Antioxidant and Enzyme Inhibitory Activity of Octyl Gallate

| Parameter | Assay/System | Value | Reference |

| Radical Scavenging | DPPH Scavenging Stoichiometry | 1 mole OG : 6 moles DPPH | [6][7] |

| Enzyme Inhibition | Soybean Lipoxygenase-1 IC₅₀ | 1.3 µM | [6][7] |

| Soybean Lipoxygenase-1 Kᵢ | 0.54 µM (Competitive) | [6][7] |

Table 2: Cytotoxic and Antifungal Activity of Octyl Gallate

| Activity | Cell Line / Organism | IC₅₀ / EC₅₀ | Reference |

| Cytotoxicity | PANC-1 (Pancreatic Cancer) | 116.1 µM | [14] |

| AsPC-1 (Pancreatic Cancer) | 130.5 µM | [14] | |

| Panc 02 (Pancreatic Cancer) | 10.3 µM | [14] | |

| DLD-1 (Colon Cancer) | 35.2 µM | [18] | |

| Antifungal | Lenzites betulina | 74.65 µg/mL | [19] |

| Trametes versicolor | 95.80 µg/mL | [19] | |

| Candida albicans | 25 µg/mL (Effective inhibitory conc.) | [17] |

Key Experimental Protocols

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution is decolorized. The change in absorbance is proportional to the radical scavenging activity.

-

Methodology:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in ethanol.

-

Prepare various concentrations of octyl gallate in a suitable solvent (e.g., DMSO or ethanol).

-

In a microplate well or cuvette, mix a small volume of the octyl gallate solution (e.g., 10 µL) with a buffer (e.g., 90 µL of 50 mM Tris-HCl, pH 7.4).[9]

-

Add the DPPH solution (e.g., 200 µL) to initiate the reaction.[9]

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing the solvent instead of the antioxidant is measured, and a suitable standard (e.g., Trolox or Ascorbic Acid) is often used for comparison.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of octyl gallate. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting inhibition percentage against concentration.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions, which are crucial for the Fenton reaction.

-

Principle: Ferrozine is a reagent that forms a stable, magenta-colored complex with Fe²⁺ ions, which has a strong absorbance at 562 nm. A chelating agent will compete with ferrozine for the Fe²⁺, leading to a decrease in the formation of the ferrozine-Fe²⁺ complex and thus a reduction in color intensity.

-

Methodology:

-

Prepare various concentrations of octyl gallate in a suitable solvent (e.g., methanol).[19]

-

In a reaction tube, add the octyl gallate solution (e.g., 200 µL).

-

Add a solution of FeCl₂ (e.g., 20 µL of 2 mM) to the tube.[19]

-

Initiate the reaction by adding a solution of ferrozine (e.g., 40 µL of 5 mM).[19]

-

Vortex the mixture vigorously and allow it to stand at room temperature for 10 minutes.[19]

-

Measure the absorbance of the solution at 562 nm.

-

EDTA is typically used as a positive control.

-

-

Calculation: The percentage of chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

Conclusion

The antioxidant mechanism of action of octyl gallate is a composite of several processes. Its primary role as a preservative is driven by its exceptional ability to scavenge free radicals via hydrogen donation and to inhibit pro-oxidant enzymes like lipoxygenase. Its amphipathic structure allows it to concentrate at lipid-water interfaces, making it highly effective at preventing lipid peroxidation. In biological contexts, its mechanism is more nuanced, involving interactions with cell membranes and the modulation of key cellular defense pathways such as the Nrf2 system. Furthermore, at higher concentrations, it can act as a pro-oxidant, inducing oxidative stress and apoptosis, a mechanism that underpins its potential therapeutic applications in oncology and as an antimicrobial agent. A thorough understanding of these diverse mechanisms is essential for its effective application in both industrial and biomedical fields.

References

- 1. OCTYL GALLATE - Ataman Kimya [atamanchemicals.com]

- 2. Octyl gallate - Wikipedia [en.wikipedia.org]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. Octyl gallate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi (Lenzites betulina and Trametes versicolor) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Permeability characteristics and membrane affinity of flavonoids and alkyl gallates in Caco-2 cells and in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Octyl Gallate Induces Pancreatic Ductal Adenocarcinoma Cell Apoptosis and Suppresses Endothelial-Mesenchymal Transition-Promoted M2-Macrophages, HSP90α Secretion, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Octyl gallate triggers dysfunctional mitochondria leading to ROS driven membrane damage and metabolic inflexibility along with attenuated virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of octyl gallate, a novel apoptosis-inducing compound for colon cancer therapy, from Sanguisorba officinalis L. by cell membrane chromatography and UHPLC-(Q)TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Octyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl gallate (octyl 3,4,5-trihydroxybenzoate), a compound of significant interest in the pharmaceutical, cosmetic, and food industries for its antioxidant and biological activities. This document is intended to serve as a vital resource for researchers and professionals engaged in drug development and formulation, offering detailed data, experimental methodologies, and insights into its mechanism of action.

Core Physicochemical Properties

Octyl gallate is an ester formed from gallic acid and octanol. It presents as a white to creamy-white crystalline powder.[1][2] Its lipophilicity is increased compared to its parent molecule, gallic acid, which enhances its solubility in fats and oils and influences its biological activity.

General and Physical Properties

The fundamental physical and identification properties of octyl gallate are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | octyl 3,4,5-trihydroxybenzoate | |

| Synonyms | Progallin O, n-Octyl gallate, E311 | [1][3] |

| CAS Number | 1034-01-1 | [2] |

| Molecular Formula | C₁₅H₂₂O₅ | [1][2] |

| Molecular Weight | 282.33 g/mol | [1][4] |

| Appearance | White to creamy-white crystalline powder | [1][2] |

| Melting Point | 98 - 104 °C | [1][5] |

| Boiling Point | 262.5 °C (estimate) | |

| LogP (Octanol-Water Partition Coefficient) | 3.66 - 4.1 | [1][6] |

Solubility Profile

Octyl gallate's solubility is a critical factor for its application in various formulations. It is poorly soluble in water but shows good solubility in alcohols and other organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.036 mg/mL at 20 °C) | [1] |

| Ethanol | Freely soluble | [1][2] |

| Ether | Freely soluble | [1][2] |

| Propane-1,2-diol | Freely soluble | [1][2] |

| Lard | 1.1% | [3][5] |

| DMSO | ≥ 10 mg/mL (56 mg/mL) | [4][7] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [7] |

Acidity Constant

The acidity of the phenolic hydroxyl groups is a key determinant of octyl gallate's antioxidant activity.

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | 7.94 - 8.11 (Predicted) | [6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of octyl gallate.

NMR Spectroscopy

| Spectrum | Solvent | Key Chemical Shifts (δ, ppm) | Source(s) |

| ¹H NMR | CDCl₃ | 7.31-7.26 (aromatic protons), 5.87-5.75 (hydroxyl protons), 4.34-4.20 (-OCH₂-), 1.69 (-CH₂-), 1.31 (-(CH₂)₅-), 0.88 (-CH₃) | [1] |

| ¹³C NMR | CDCl₃ | 167.64 (C=O), 143.75, 136.80, 121.98, 110.20 (aromatic carbons), 65.71 (-OCH₂-), 31.84, 29.29, 29.22, 28.74, 26.07, 22.65 (aliphatic carbons), 14.03 (-CH₃) | [1] |

Mass Spectrometry

| Technique | Key m/z Values | Source(s) |

| GC-MS | 282 (M⁺), 170, 153 | [1] |

| LC-MS/MS (Negative ESI) | Precursor [M-H]⁻: 281.1394; Fragments: 169.0142, 124.0173 | [1] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of octyl gallate.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard pharmacopeial technique.[8]

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[9]

Methodology:

-

Sample Preparation: A small amount of dry octyl gallate is finely powdered. The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.[10]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[9]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range is the melting point.[8]

Caption: Workflow for Melting Point Determination.

Solubility Determination (Saturation Shake-Flask Method)

This method, described in USP General Chapter <1236>, is the gold standard for determining thermodynamic equilibrium solubility.[7][11]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the supernatant is then measured to determine the solubility.[12]

Methodology:

-

System Preparation: Add an excess amount of octyl gallate to a flask containing a known volume of the chosen solvent (e.g., water, ethanol). The presence of undissolved solid is essential to ensure saturation.[12]

-

Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements of the solute concentration show no significant change.[12]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: Accurately dilute the saturated solution with a suitable solvent. Quantify the concentration of octyl gallate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units like mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.[13][14]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.[15][16]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of octyl gallate in a suitable solvent. Since octyl gallate is poorly soluble in water, a co-solvent system (e.g., water-methanol mixture) may be necessary.[17] The ionic strength of the solution should be kept constant using an inert salt like KCl.[15]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.[16]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is identified as the inflection point on the titration curve.[15]

Signaling Pathways and Mechanism of Action

Octyl gallate's biological activity, particularly its antioxidant and pro-apoptotic effects, is rooted in its ability to modulate specific cellular signaling pathways.

Antioxidant Mechanism

The primary mechanism of action for octyl gallate is as a potent antioxidant. This activity is attributed to the three phenolic hydroxyl groups on the galloyl moiety, which can donate hydrogen atoms to neutralize free radicals.

Key Actions:

-

Free Radical Scavenging: Octyl gallate directly scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[18][19]

-

Metal Ion Chelation: It can chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, a major source of cellular ROS.[19]

-

Enzyme Inhibition: It has been shown to inhibit enzymes involved in ROS generation, such as lipoxygenases.[20]

Caption: Antioxidant Mechanism of Octyl Gallate.

Intrinsic Apoptotic Signaling Pathway

Recent studies have highlighted the potential of octyl gallate as an anti-cancer agent, capable of inducing programmed cell death (apoptosis) in various cancer cell lines.[21][22] It primarily acts through the mitochondria-mediated intrinsic apoptotic pathway.

Mechanism:

-

Induction of Oxidative Stress: In cancer cells, octyl gallate can promote cellular oxidative stress.[23]

-

Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[22][23]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio causes the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol.[24]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Execution Phase: Caspase-9 then activates executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[23]

Studies also suggest an involvement of the PI3K/AKT/mTOR pathway, where octyl gallate inhibits the phosphorylation of key proteins in this pro-survival pathway, further contributing to its pro-apoptotic effects.[25]

Caption: Intrinsic Apoptosis Pathway Induced by Octyl Gallate.

References

- 1. Octyl Gallate | C15H22O5 | CID 61253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. twinklechemilab.com [twinklechemilab.com]

- 3. OCTYL GALLATE - Ataman Kimya [atamanchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Octyl gallate - Wikipedia [en.wikipedia.org]

- 6. Showing Compound Octyl gallate (FDB011405) - FooDB [foodb.ca]

- 7. uspnf.com [uspnf.com]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. biorelevant.com [biorelevant.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. researchgate.net [researchgate.net]

- 19. Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi (Lenzites betulina and Trametes versicolor) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Octyl Gallate Induces Pancreatic Ductal Adenocarcinoma Cell Apoptosis and Suppresses Endothelial-Mesenchymal Transition-Promoted M2-Macrophages, HSP90α Secretion, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Octyl Gallate and Gallic Acid Isolated from Terminalia bellirica Circumvent Breast Cancer Progression by Enhancing the Intrinsic Apoptotic Signaling Pathway and Elevating the Levels of Anti-oxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of octyl gallate, a novel apoptosis-inducing compound for colon cancer therapy, from Sanguisorba officinalis L. by cell membrane chromatography and UHPLC-(Q)TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Octyl gallate fluorescent properties and applications

An In-depth Technical Guide to the Fluorescent Properties and Applications of Octyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of octyl gallate (OG), a widely used antioxidant, and explores its current and potential applications in research and drug development. The document details its fluorescence characteristics, methodologies for their measurement, and its role in biological signaling pathways.

Core Fluorescent Properties of Octyl Gallate

Octyl gallate, the ester of gallic acid and octanol, exhibits intrinsic fluorescence that is highly sensitive to its environment. While its fluorescence in aqueous solutions is relatively weak, it is significantly enhanced in non-polar environments and upon binding to macromolecules such as proteins.

Spectral Characteristics

The fluorescence of octyl gallate is characterized by its excitation and emission spectra. While a definitive, standardized spectral profile in a specific solvent is not consistently reported across the literature, experimental data indicates excitation maxima are typically in the ultraviolet range. For instance, in citric-citrate buffer, excitation wavelengths of 276 nm and 296 nm have been utilized[1]. The emission spectrum is generally broad, with maxima that can shift based on the polarity of the solvent.

Fluorescence Enhancement with Serum Albumins

A key fluorescent property of octyl gallate is its significant fluorescence enhancement upon binding to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). This phenomenon is attributed to the formation of a stable complex where the octyl gallate molecule is located in a hydrophobic pocket of the protein, shielding it from the quenching effects of the aqueous environment. This interaction also involves Förster resonance energy transfer (FRET).[2][3]

The enhancement of fluorescence intensity is a quantifiable phenomenon, making it a useful tool for studying protein binding and for the potential quantification of octyl gallate.

Table 1: Fluorescence Enhancement of Octyl Gallate with Serum Albumins

| Serum Albumin | Molar Ratio (OG:Albumin) | Approximate Fold Increase in Emission Intensity | Reference |

| Human Serum Albumin (HSA) | 1:1 | 49 | [2][3] |

| Bovine Serum Albumin (BSA) | 1:1 | 11 | [2][3] |

Quantitative Fluorescence Parameters

Specific quantitative data for the intrinsic fluorescence quantum yield and lifetime of octyl gallate in various solvents are not widely published. However, these parameters are crucial for characterizing its performance as a fluorescent probe. The following sections provide detailed protocols for their experimental determination.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the sample to a known standard, is most common.

Principle: This method involves comparing the integrated fluorescence intensity and the absorbance of the octyl gallate solution with those of a standard fluorophore with a known quantum yield.

Materials and Equipment:

-

Fluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Octyl gallate

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Fluorescence standard with known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of octyl gallate and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both octyl gallate and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4][5]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.

-

Measure Fluorescence Emission Spectra: For each solution, measure the fluorescence emission spectrum using the fluorometer. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both octyl gallate and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of octyl gallate (Φf_OG) can be calculated using the following equation:

Φf_OG = Φf_std * (Grad_OG / Grad_std) * (n_OG² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_OG and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for octyl gallate and the standard, respectively.

-

n_OG and n_std are the refractive indices of the solvents used for the octyl gallate and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time between the excitation pulse and the detection of the first fluorescence photon is measured. This process is repeated many times, and a histogram of the arrival times of the photons is built, which represents the fluorescence decay curve.

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed detector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC, and memory)

-

-

Octyl gallate solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute suspension of non-dairy creamer or Ludox)

-

Cuvette

Procedure:

-

System Setup and Calibration: Set up the TCSPC system according to the manufacturer's instructions.

-

Measure the Instrument Response Function (IRF): Replace the sample with the scattering solution and collect the IRF. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

Prepare Sample: Place the octyl gallate solution in the cuvette. The concentration should be adjusted to ensure that the photon detection rate is not too high (typically less than 5% of the laser repetition rate to avoid pile-up effects).

-

Acquire Fluorescence Decay Data: Excite the sample and collect the fluorescence decay data until a sufficient number of photons have been accumulated in the peak channel to ensure good statistics.

-

Data Analysis:

-

The collected decay data is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model. The goodness of fit is typically assessed by the chi-squared (χ²) value.

-

The fitting process will yield the fluorescence lifetime(s) (τ) of octyl gallate.

-

Applications of Octyl Gallate Fluorescence

The fluorescent properties of octyl gallate, particularly its sensitivity to the local environment, open up several applications in research and drug development.

Probing Protein Binding Sites

The significant enhancement of octyl gallate's fluorescence upon binding to proteins like HSA and BSA makes it a useful probe for studying drug-protein interactions. By monitoring changes in fluorescence intensity, researchers can determine binding constants, stoichiometry, and the nature of the binding site. This is crucial in drug development for understanding the pharmacokinetics and pharmacodynamics of a drug candidate.

Potential in Drug Delivery Systems

While not extensively explored, the intrinsic fluorescence of octyl gallate could potentially be leveraged in drug delivery systems. For instance, if octyl gallate is a component of a nanocarrier, its fluorescence could be used to track the delivery vehicle in vitro. Changes in its fluorescence spectrum or lifetime upon release could provide information about the drug release process. However, more research is needed to develop octyl gallate-based fluorescent probes specifically for drug delivery applications.

Elucidating Biological Signaling Pathways

Octyl gallate has been shown to interact with and modulate several key cellular signaling pathways. Its fluorescence can be a tool in studying these interactions at a molecular level, for example, through fluorescence microscopy techniques to visualize its subcellular localization.

Octyl Gallate in Cellular Signaling

Recent studies have highlighted the role of octyl gallate in modulating critical signaling pathways involved in cancer progression and apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

Octyl gallate has been identified as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival. By inhibiting the phosphorylation of key proteins in this pathway, octyl gallate can suppress tumor growth.

Caption: Octyl Gallate inhibits the PI3K/AKT/mTOR signaling pathway.

Induction of the Intrinsic Apoptotic Pathway

Octyl gallate has also been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. It achieves this by modulating the expression of key apoptosis-regulating proteins. Specifically, it upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Caption: Octyl Gallate induces apoptosis via the intrinsic pathway.

Conclusion

Octyl gallate possesses unique and sensitive fluorescent properties that make it a valuable tool for researchers in various fields. Its significant fluorescence enhancement upon protein binding provides a robust method for studying molecular interactions. While its application as a direct fluorescent label in drug delivery systems is still in its nascent stages, its role as a modulator of key signaling pathways, such as the PI3K/AKT/mTOR and intrinsic apoptotic pathways, is well-documented. The detailed experimental protocols provided in this guide will enable researchers to further characterize the fluorescent properties of octyl gallate and explore its potential in their respective areas of study. Future research should focus on obtaining definitive quantitative fluorescence data for octyl gallate in various environments and exploring its utility in advanced fluorescence imaging and sensing applications.

References

Octyl Gallate: A Multifaceted Bioactive Compound Beyond Antioxidant Capacity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Octyl gallate (OG), the ester of gallic acid and octanol, is widely recognized in the food and cosmetic industries for its potent antioxidant properties. However, a growing body of scientific evidence reveals a broad spectrum of biological activities that extend far beyond its ability to scavenge free radicals. This technical guide provides an in-depth exploration of the non-antioxidant biological effects of octyl gallate, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective activities. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the diverse pharmacological applications of octyl gallate.

Introduction

Octyl gallate is a phenolic compound that has long been utilized as a synthetic antioxidant to prevent lipid peroxidation in various consumer products. Its lipophilic nature, conferred by the octyl chain, enhances its solubility in fats and oils, making it an effective preservative. While its antioxidant mechanism is well-characterized, recent research has unveiled a range of other biological activities, suggesting that octyl gallate may have significant therapeutic applications. These activities include the induction of apoptosis in cancer cells, modulation of key inflammatory pathways, broad-spectrum antimicrobial effects, and neuroprotective actions. This guide will systematically review these biological activities, providing the necessary technical details to support further research and development.

Anticancer Activities

Octyl gallate has demonstrated significant anticancer effects across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.

Quantitative Data on Anticancer Effects

The cytotoxic and pro-apoptotic effects of octyl gallate have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 116.1 | 72 | [1] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 130.5 | 72 | [1] |

| Panc 02 | Pancreatic Ductal Adenocarcinoma | 10.3 | 72 | [1] |

| SW620 | Colon Cancer | 35.2 | 48 | |

| HCT116 | Colon Cancer | 32.2 | 48 | |

| MCF-7 | Breast Cancer | 42.34 (µg/mL) | Not Specified | |

| MDA-MB-231 | Breast Cancer | 40 | Not Specified |

Table 1: IC50 Values of Octyl Gallate in Various Cancer Cell Lines

Signaling Pathways in Anticancer Activity

Octyl gallate exerts its anticancer effects by modulating several key signaling pathways.

Octyl gallate has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. Specifically, octyl gallate upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3]

References

- 1. Octyl Gallate Induces Pancreatic Ductal Adenocarcinoma Cell Apoptosis and Suppresses Endothelial-Mesenchymal Transition-Promoted M2-Macrophages, HSP90α Secretion, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of octyl gallate, a novel apoptosis-inducing compound for colon cancer therapy, from Sanguisorba officinalis L. by cell membrane chromatography and UHPLC-(Q)TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and structural characterization of octyl gallate

An In-depth Technical Guide to the Synthesis and Structural Characterization of Octyl Gallate

Introduction

Octyl gallate, the ester formed from gallic acid and octanol, is a significant antioxidant and preservative widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Its E number is E311.[1] The efficacy of octyl gallate as an antioxidant is attributed to the three phenolic hydroxyl groups of the gallic acid moiety, which can quench reactive oxygen species and chelate metal ions.[3] The octyl ester chain enhances its solubility in fats and oils, making it particularly effective in preventing oxidation in products like margarine, peanut butter, soaps, and skin lotions.[1][2]

Given its widespread application and functional importance, robust and efficient methods for its synthesis and comprehensive characterization are critical for ensuring purity, quality, and safety. This guide provides a detailed overview of the chemical synthesis of octyl gallate, including various experimental protocols, and outlines the key analytical techniques for its structural elucidation and characterization, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Octyl Gallate

The primary method for synthesizing octyl gallate is through the Fischer-Speier esterification of gallic acid with 1-octanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), and driven to completion by the removal of water, often through azeotropic distillation.[4]

Several variations of this synthesis have been reported, differing in catalysts, reaction conditions, and purification strategies. These variations aim to optimize yield, purity, and scalability while minimizing byproducts like dioctyl ether.[4]

Data Presentation: Synthesis Parameters

The following table summarizes quantitative data from various reported synthesis methods for octyl gallate.

| Reactants (Molar Ratio) | Catalyst | Temperature | Time | Purification Method | Yield (%) | Purity (%) | Reference |

| Gallic Acid:Octanol (1:9.5) | Sulfuric Acid | 140°C | 7 hours | Water wash, evaporation | 75 | 65 | [5][6] |

| Gallic Acid:Octanol (1:3) | Sulfuric Acid | 160°C | 5-6 hours | Crystallization (Petroleum Ether) | ~75 | ~95 | [4] |

| Gallic Acid:Octanol (1:3) | Sulfuric Acid | 100°C | 50 min | Column Chromatography | 70 | N/A | [7] |

| Ethyl Gallate:Octanol (1:1.05) | Tris(pentafluorophenyl)borane | Reflux | 5-6 hours | Slurried in water, filtration | 94.1 | 98.7 | [7] |

| Gallic Acid:Octanol | p-Toluenesulfonic Acid (PTSA) | 120°C | N/A | Crystallization, Recrystallization | 83.5-92.2 | 99.1-99.3 | [8] |

N/A: Not Available in the cited source.

Visualization: Synthesis and Purification Workflow

Caption: General Workflow for Octyl Gallate Synthesis.

Structural Characterization

Once synthesized and purified, the identity and purity of octyl gallate are confirmed using a combination of spectroscopic and physical methods.

Physicochemical Properties

The fundamental physical and chemical properties of octyl gallate are summarized below.

| Property | Value | Reference |

| IUPAC Name | octyl 3,4,5-trihydroxybenzoate | [9] |

| Chemical Formula | C₁₅H₂₂O₅ | [10] |

| Molecular Weight | 282.33 g/mol | [9] |

| Appearance | White to creamy-white crystalline solid | [10][11] |

| Melting Point | 99 - 102°C | [10][11] |

| Solubility | Insoluble in water; freely soluble in ethanol, ether, propane-1,2-diol | [2][10] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of octyl gallate shows characteristic signals for the aromatic protons, the methylene group adjacent to the ester oxygen, the long alkyl chain, and the terminal methyl group.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton, showing distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the octyl chain.

Table: NMR Spectroscopic Data for Octyl Gallate (in DMSO-d₆) [12]

| ¹H NMR | Chemical Shift (δ, ppm) | Assignment | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | 6.92 (2H, s) | Ar-H | Carbonyl | 165.9 | C=O |

| Hydroxyl | 8.93 (1H, s), 9.25 (2H, s) | Ar-OH | Aromatic | 108.5, 119.6, 138.3, 145.6 | Ar-C |

| Methylene (ester) | 4.13 (2H, t) | -O-CH₂- | Methylene (ester) | 63.9 | -O-CH₂- |

| Methylene (alkyl) | 1.62 (2H, m), 1.29 (10H, m) | -(CH₂)₅-CH₂- | Alkyl Chain | 22.1, 25.5, 28.5, 28.7, 31.2 | -(CH₂)₆- |

| Methyl | 0.84 (3H, t) | -CH₃ | Methyl | 13.9 | -CH₃ |

s: singlet, t: triplet, m: multiplet

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For octyl gallate (C₁₅H₂₂O₅), the expected monoisotopic mass is 282.1467 Da.[9] Common fragments observed in MS/MS analysis correspond to the gallic acid moiety (m/z 169.01) and the pyrogallol moiety (m/z 125.02).[13]

Table: Key Mass Spectrometry Data

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Assignment | Reference |

| GC-MS | Molecular Ion [M]⁺ | 282 | Parent Molecule | [9] |

| GC-MS | Fragment | 170 | [Gallic Acid + H]⁺ | [9] |

| GC-MS | Fragment | 153 | [Gallic Acid - OH]⁺ | [9] |

| MS/MS (Negative) | Fragment | 169.01 | [M-H-C₈H₁₆]⁻ (Gallic Acid) | [13] |

| MS/MS (Negative) | Fragment | 125.02 | Pyrogallol Moiety | [13] |

3. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

O-H Stretching: A broad band for the phenolic hydroxyl groups.

-

C-H Stretching: Peaks corresponding to the sp³ C-H bonds of the alkyl chain.

-

C=O Stretching: A strong absorption for the ester carbonyl group.

-

C=C Stretching: Peaks for the aromatic ring.

-

C-O Stretching: Bands for the ester and phenol C-O bonds.

Visualization: Structural Characterization Workflow

References

- 1. Octyl gallate - Wikipedia [en.wikipedia.org]

- 2. OCTYL GALLATE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 5. Synthesis routes of Octyl gallate [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Octyl gallate synthesis - chemicalbook [chemicalbook.com]

- 8. CN104045560A - Method for synthesis of n-octyl gallate without water-carrying agent - Google Patents [patents.google.com]

- 9. Octyl Gallate | C15H22O5 | CID 61253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. twinklechemilab.com [twinklechemilab.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Octyl gallate solubility in common laboratory solvents

An In-Depth Technical Guide to the Solubility of Octyl Gallate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate (octyl 3,4,5-trihydroxybenzoate) is the ester of octanol and gallic acid, belonging to the alkyl gallate family.[1] It is widely utilized across the pharmaceutical, cosmetic, and food industries as an antioxidant and preservative under the E number E311.[1][2] Its efficacy in preventing the oxidation of fats and oils, along with its antimicrobial and anticancer properties, makes it a compound of significant interest.[3] A thorough understanding of its solubility in various solvents is fundamental for its application in drug formulation, in vitro assay development, and manufacturing processes. The amphiphilic nature of octyl gallate, possessing a hydrophilic trihydroxy-phenyl head and a hydrophobic octyl tail, results in a varied and distinct solubility profile.

This technical guide provides a comprehensive overview of the solubility of octyl gallate in common laboratory solvents, details a standard protocol for solubility determination, and presents a visual workflow for this experimental process.

Solubility Profile of Octyl Gallate

The solubility of octyl gallate is highly dependent on the polarity of the solvent. It is characterized by poor solubility in aqueous solutions and high solubility in many organic solvents. The following table summarizes the quantitative and qualitative solubility data gathered from various technical datasheets and chemical databases.

Table 1: Solubility of Octyl Gallate in Various Solvents

| Solvent | Solubility | Temperature | Notes |

| Aqueous | |||

| Water | 0.036 mg/mL[4] | 20 °C | Often described as "insoluble" or "practically insoluble".[2][4][5] |

| 0.02 mg/mL[1] | 29.99 °C | ||

| Polar Protic Solvents | |||

| Ethanol | Freely Soluble[2][4] | - | |

| ≥10 mg/mL[3] | - | ||

| ~400 mg/mL (1 in 2.5)[6] | 20 °C | Calculated from ratio. | |

| Methanol | ~1428 mg/mL (1 in 0.7)[6] | 20 °C | Calculated from ratio. |

| Propane-1,2-diol | Freely Soluble[2][4] | - | |

| ~143 mg/mL (1 in 7)[6] | 20 °C | Calculated from ratio. | |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 56 mg/mL[7] | 25 °C | |

| 125 mg/mL | - | Requires sonication for dissolution. | |

| Acetone | ~1000 mg/mL (1 in 1)[6] | 20 °C | Calculated from ratio. |

| Acetonitrile | 0.1 - 1 mg/mL (Slightly Soluble)[3] | - | |

| Nonpolar / Weakly Polar Solvents | |||

| Ether | Freely Soluble[2][4] | - | |

| ~333 mg/mL (1 in 3)[6] | 20 °C | Calculated from ratio. | |

| Chloroform | ~33.3 mg/mL (1 in 30)[6] | 20 °C | Calculated from ratio. |

| Methylene Chloride | Practically Insoluble[5] | - | |

| Lipids/Oils | |||

| Lard | 1.1% (11 mg/g)[1] | - | |

| Peanut Oil | ~30.3 mg/mL (1 in 33)[6] | 20 °C | Calculated from ratio. |

Note: Solubility values can exhibit batch-to-batch variation. The terms "Freely Soluble," "Insoluble," etc., are based on pharmacopeial definitions.

Experimental Protocol for Solubility Determination

The following protocol describes a standardized shake-flask method for determining the equilibrium solubility of octyl gallate. This method is reliable for generating consistent and accurate solubility data.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Equipment

-

Materials: Octyl Gallate (≥98% purity), desired laboratory solvents (HPLC grade), reference standard of octyl gallate.

-

Equipment: Analytical balance, scintillation vials or flasks with screw caps, constant temperature orbital shaker or water bath, 0.22 µm syringe filters (Teflon or other solvent-compatible material), syringes, volumetric flasks, HPLC system with UV detector or a UV-Vis spectrophotometer.

Methodology

Step 1: Preparation of Saturated Solution

-

Add an excess amount of octyl gallate to a vial (e.g., add 200 mg of octyl gallate to 5 mL of the selected solvent). The amount should be significantly more than the expected solubility to ensure a solid phase remains at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to confirm the time to equilibrium.[8]

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

Step 3: Quantification

-

HPLC Method (Preferred):

-

Prepare a calibration curve using accurately weighed reference standards of octyl gallate.

-

Analyze the diluted sample by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.

-

Detect the analyte using a UV detector, typically at a wavelength of ~275 nm.[5]

-

-

UV-Vis Spectrophotometry Method:

-

Prepare a calibration curve by measuring the absorbance of a series of known concentrations of octyl gallate in the chosen solvent.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max), which is approximately 275 nm.[5]

-

Step 4: Data Analysis

-

Using the calibration curve, determine the concentration of octyl gallate in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of octyl gallate.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of octyl gallate is a critical parameter for its application in scientific research and product development. Its poor aqueous solubility and high solubility in polar organic solvents like ethanol, methanol, and acetone are defining characteristics. The provided data and experimental protocol offer a robust foundation for professionals working with this versatile antioxidant, enabling accurate preparation of solutions and the development of effective formulations.

References

- 1. Octyl gallate - Wikipedia [en.wikipedia.org]

- 2. twinklechemilab.com [twinklechemilab.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Octyl Gallate | C15H22O5 | CID 61253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octyl Gallate Pure and EP BP Ph Eur Grade Manufacturers, with SDS [mubychem.com]

- 6. phexcom.com [phexcom.com]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Octyl Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate, the ester of octanol and gallic acid, is a widely utilized antioxidant in the food, cosmetics, and pharmaceutical industries. Its efficacy in preventing oxidative degradation is crucial for maintaining the shelf life and quality of various products. A thorough understanding of its thermal stability and degradation profile is paramount for its effective application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of octyl gallate, detailing its decomposition pathway, thermal stability parameters, and the experimental protocols used for its analysis.

Thermal Stability of Octyl Gallate

The thermal stability of octyl gallate has been investigated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable data on the material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Studies have shown that octyl gallate is characterized by high thermal stability.[1][2] The decomposition of octyl gallate occurs in two distinct steps.[1][2] Key quantitative data from TGA is summarized in the table below.

| Parameter | Temperature (°C) | Reference |

| T20 (20% mass loss) | 273 - 318 | [1] |

| T50 (50% mass loss) | - | - |

| T90 (90% mass loss) | - | - |

| Onset of Decomposition | > 230 | [3] |

Table 1: TGA Decomposition Temperatures for Octyl Gallate.

It is noteworthy that the thermal stability of gallate esters is influenced by the length of the alkyl chain.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For octyl gallate, DSC analysis reveals a melting point in the range of 99-102°C.[2] When used as an additive in polymers like polylactide (PLA), octyl gallate can significantly increase the oxidation temperature of the polymer, thereby enhancing its thermal stability.[1] For instance, the addition of octyl gallate to PLA can increase its oxidation temperature by approximately 45°C.[1]

Degradation Profile of Octyl Gallate

The degradation of octyl gallate at elevated temperatures leads to the formation of various decomposition products. While detailed analysis using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) specifically for octyl gallate is not extensively reported in the literature, some general degradation products can be inferred.

Upon heating to decomposition, octyl gallate is expected to break down, potentially forming carbon dioxide (CO2) and carbon monoxide (CO) as gaseous byproducts. The initial degradation step likely involves the cleavage of the ester bond, leading to the formation of gallic acid and 1-octene or other C8 fragments. Further heating would lead to the decarboxylation of gallic acid to form pyrogallol, which would then undergo further decomposition.

A proposed logical pathway for the thermal degradation of octyl gallate is illustrated in the diagram below.

Caption: Proposed thermal degradation pathway of octyl gallate.

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of octyl gallate, detailed experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for analyzing the thermal stability of octyl gallate is as follows:

-

Instrument: A Mettler Toledo Thermobalance or equivalent.[2]

-

Sample Preparation: Weigh approximately 5 mg of octyl gallate into an alumina crucible.[2]

-

Atmosphere: Use an inert nitrogen (N2) atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.[2]

-

Heating Program: Heat the sample from 25°C to 800°C at a constant heating rate of 10°C/min.[2]

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which specific mass loss percentages (e.g., T20, T50, T90) occur.

Caption: Experimental workflow for TGA of octyl gallate.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for determining the melting point and other thermal transitions of octyl gallate is as follows:

-

Instrument: A Mettler Toledo DSC analyzer or equivalent.[1]

-

Sample Preparation: Place 5-6 mg of octyl gallate in an open aluminum crucible.[1]

-

Atmosphere: Use an argon atmosphere during the initial heating and cooling cycles.[1]

-

Heating and Cooling Program:

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, corresponding to melting, crystallization, and oxidation events.

Conclusion

Octyl gallate exhibits good thermal stability, making it suitable for a wide range of applications where it may be exposed to elevated temperatures. Its decomposition occurs in a two-step process at temperatures generally above 230°C. While the precise degradation products require further investigation using advanced analytical techniques like TGA-MS or Py-GC-MS, the primary degradation pathway is believed to involve ester bond cleavage followed by decarboxylation of the resulting gallic acid. The provided experimental protocols offer a standardized approach for researchers and professionals to assess the thermal properties of octyl gallate, ensuring consistent and reliable data for formulation and process development.

References

Octyl Gallate: A Comprehensive Technical Guide for Antioxidant Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate (OG), the octyl ester of gallic acid, is a synthetic antioxidant widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries. Its chemical structure, featuring a lipophilic eight-carbon alkyl chain and a hydrophilic galloyl group with three hydroxyl moieties, imparts amphipathic properties that make it a particularly effective antioxidant in lipid-rich environments. Beyond its industrial applications, octyl gallate serves as an invaluable model compound in antioxidant research. Its well-defined structure and multifaceted mechanisms of action provide a robust platform for investigating the chemical and biological aspects of oxidative stress and its mitigation. This guide offers an in-depth exploration of octyl gallate's antioxidant properties, detailed experimental protocols for its assessment, and its modulatory effects on key cellular signaling pathways.

Mechanisms of Antioxidant Action

Octyl gallate exerts its protective effects through several mechanisms, making it a versatile compound for studying antioxidant activity.

-

Radical Scavenging: The primary antioxidant mechanism of octyl gallate is its ability to act as a potent free radical scavenger. The three hydroxyl (-OH) groups on the galloyl moiety can readily donate hydrogen atoms to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions.

-

Enzyme Inhibition: Octyl gallate has been shown to inhibit enzymes responsible for generating ROS. For instance, it can abolish the production of the superoxide anion radical by inhibiting NADPH oxidase in neutrophils.[1]

-

Membrane Interaction: The hydrophobic octyl chain allows the molecule to partition into cellular membranes. This localization is crucial for protecting lipid components from peroxidation and may enhance its ability to scavenge lipid-soluble radicals at the site of their formation.[1]

-

Anti-inflammatory Effects: Oxidative stress and inflammation are intricately linked. Octyl gallate exhibits anti-inflammatory properties by inhibiting key inflammatory pathways, such as the Nuclear Factor-κB (NF-κB) pathway, which further contributes to its cellular protective effects.[2][3][4]

Quantitative Data on Antioxidant Efficacy

The efficacy of an antioxidant is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. These values represent the concentration of the antioxidant required to scavenge 50% of the radicals or achieve 50% of the maximal effect.

| Assay/System | Target Organism/Cell Line | Efficacy Metric | Value (µg/mL) | Value (µM) | Reference |

| Antifungal Activity | Lenzites betulina | EC50 | 74.7 | ~264.5 | [5] |

| Antifungal Activity | Trametes versicolor | EC50 | 95.8 | ~339.2 | [5] |

| Cytotoxicity | SW620 (Colon Cancer) | IC50 | - | 35.2 | [6] |

| Cytotoxicity | HCT116 (Colon Cancer) | IC50 | - | 32.2 | [6] |

| Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC50 | - | 116.1 | [7] |

| Cytotoxicity | AsPC-1 (Pancreatic Cancer) | IC50 | - | 130.5 | [7] |

| Cytotoxicity | Panc 02 (Pancreatic Cancer) | IC50 | - | 10.3 | [7] |

Note: The conversion from µg/mL to µM is based on the molecular weight of octyl gallate (282.34 g/mol ). Some values were reported for antifungal or cytotoxic activity, which are often related to but distinct from direct antioxidant capacity.

Detailed Experimental Protocols

Octyl gallate's antioxidant capacity can be rigorously evaluated using a variety of standardized assays.